molecular formula C12H18CaO14 B1642844 2-Keto-D-gluconic acid hemicalcium salt

2-Keto-D-gluconic acid hemicalcium salt

Cat. No.: B1642844
M. Wt: 426.34 g/mol
InChI Key: NNLOHLDVJGPUFR-UHFFFAOYSA-L
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Description

Significance in Biological Systems and Industrial Biotechnology

In biological systems, 2-Keto-D-gluconic acid is a metabolite in the glucose oxidation pathway of various microorganisms. nih.gov In many gram-negative bacteria, such as those from the genus Pseudomonas, glucose is first converted to D-gluconic acid and subsequently oxidized to 2-Keto-D-gluconic acid (also known as 2-ketogluconate). nih.gov This metabolic route is a key part of the carbon metabolism in these organisms, which are often found in soil and plant rhizospheres. nih.gov

The industrial significance of 2-Keto-D-gluconic acid is substantial, primarily due to its role as a key precursor for the synthesis of erythorbic acid (also known as isoascorbic acid). nih.govfrontiersin.orgnih.govnih.gov Erythorbic acid and its salts are widely used as antioxidants in the food and beverage industry to prevent oxidation, preserve color and flavor, and inhibit the formation of nitrosamines. frontiersin.org Beyond its use in food preservation, 2-Keto-D-gluconic acid has applications in the pharmaceutical and cosmetic industries. nih.govfrontiersin.org The calcium salt form is also utilized in photography, particularly in developer formulations. google.comresearchgate.net

The production of 2-Keto-D-gluconic acid is a major focus of industrial biotechnology. While chemical synthesis and enzymatic conversion methods exist, microbial fermentation has proven to be the most efficient and widely adopted approach for large-scale production. nih.govfrontiersin.orgresearchgate.net Research is continuously focused on optimizing fermentation processes by identifying and engineering high-yield microbial strains, improving culture conditions, and utilizing low-cost substrates to enhance economic viability. researchgate.netfrontiersin.orgnih.gov

Table 1: Microbial Production of 2-Keto-D-gluconic Acid (2KGA) by Various Strains

Microorganism Substrate Production Method 2KGA Titer (g/L) Yield/Productivity Reference
Pseudomonas plecoglossicida JUIM01 Rice Starch Hydrolyzate Two-Stage Semi-Continuous Fermentation >500 (total) 0.9867 g/g yield frontiersin.org
Pseudomonas plecoglossicida JUIM01 Glucose Immobilized Resting Cells 171.77 3.58 g/L·h productivity nih.govnih.gov
Arthrobacter globiformis JUIM02 Dextrose Monohydrate Fermentation 159.05 6.63 g/L·h productivity nih.gov
Arthrobacter globiformis JUIM02 Dextrose Monohydrate Bioconversion (Resting Cells) 172.96 5.41 g/L·h productivity nih.gov
Gluconobacter japonicus CGMCC 1.49 (Engineered) Glucose Fed-Batch Fermentation (15L) 235.3 2.99 g/L·h productivity nih.gov
Pseudomonas fluorescens AR4 Rice Starch Hydrolyzate Semi-Continuous Process 444.96 (total) 6.74 g/L·h productivity researchgate.net

Historical Context of Research on 2-Keto-D-gluconic Acid and its Salts

Research into the microbial production of ketogluconic acids began as early as the 1940s, driven by an interest in finding new industrial uses for agricultural products like glucose. asm.org Early investigations focused on differentiating the production pathways of 2-ketogluconic acid and its isomer, 5-ketogluconic acid. asm.org Scientists in that era discovered that different bacterial genera and even different strains within the same species could yield predominantly one isomer over the other. asm.org For instance, while some strains of Acetobacter suboxydans were found to produce mainly 5-ketogluconic acid, certain Pseudomonas species were identified as consistent producers of 2-ketogluconic acid. asm.org

Over the decades, various methods for producing 2-Keto-D-gluconic acid have been explored, including chemical oxidation and enzymatic conversion. nih.govgoogle.com Chemical methods often involved catalysts like platinum and lead, but could suffer from low yields and the need for stringent reaction conditions. google.com Enzymatic processes offered higher specificity but could be limited by high costs and the complexity of co-processing requirements, such as the removal of by-products like hydrogen peroxide. google.com

Consequently, microbial fermentation has remained the most researched and commercially viable production strategy. google.comresearchgate.net The direct fermentative conversion of D-glucose to 2-Keto-D-gluconic acid using bacteria like Serratia marcescens was described as achieving high conversion rates. google.com The continuous advancement in biotechnology, including metabolic engineering and fermentation technology, has led to the development of highly efficient and robust microbial strains from genera such as Pseudomonas, Gluconobacter, and Arthrobacter, capable of producing 2-Keto-D-gluconic acid at high concentrations and yields. frontiersin.orgnih.govnih.gov

Table 2: Historical Development of 2-Keto-D-gluconic Acid Production Methods

Method Description Key Findings / Disadvantages Reference
Microbial Fermentation (Early) Use of Pseudomonas and Phytomonas species to ferment glucose. Identified specific bacteria that consistently produce 2-ketogluconic acid from glucose or gluconates. asm.org
Chemical Oxidation Oxidation of D-gluconic acid derivatives using chromic acid and iron sulphate. Low yields (around 40%) and long reaction times were major drawbacks. google.com
Catalytic Oxidation Use of platinum-based catalysts (doped with lead or bismuth) with molecular oxygen. Achieved higher yields (73-87%) in shorter times, but catalyst cost and control are factors. google.com
Enzymatic Oxidation Two-step enzymatic process using pyranose-2-oxidase and D-glucose-1-oxidase. Nearly quantitative conversion but produces excess hydrogen peroxide, adding to processing costs. google.com
Modern Microbial Fermentation Use of genetically engineered strains and optimized fed-batch or continuous fermentation processes. High titers, yields, and productivity, making it the most industrially efficient method. frontiersin.orgnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;3,4,5,6-tetrahydroxy-2-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-4,7-10H,1H2,(H,12,13);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLOHLDVJGPUFR-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18CaO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950834
Record name Calcium dihex-2-ulosonate
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Molecular Weight

426.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28098-92-2, 3470-37-9
Record name Calcium dihex-2-ulosonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium gluconate
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Biosynthesis Pathways and Enzymology of 2 Keto D Gluconic Acid

Microbial Biosynthesis Pathways

Microorganisms such as those from the genera Gluconobacter, Pseudomonas, and Acetobacter are notable producers of 2-KGA. nih.govmdpi.com They employ highly efficient oxidative pathways, which can be broadly categorized into periplasmic and intracellular routes.

The primary and most direct pathway for 2-KGA synthesis occurs in the periplasmic space of Gram-negative bacteria. nih.govfrontiersin.org This "incomplete oxidation" pathway is characterized by the sequential conversion of D-glucose without the substrate entering the cytoplasm. nih.gov

The process begins with the oxidation of D-glucose to D-gluconic acid (GA). asm.org This reaction is followed by the subsequent oxidation of D-gluconic acid to 2-keto-D-gluconic acid. nih.govasm.org These oxidation reactions are carried out by membrane-bound dehydrogenases that are linked to the respiratory chain, a process which contributes to the generation of a proton motive force for ATP synthesis. nih.govnih.gov Because the entire conversion happens in the periplasm, it avoids the need for specific transporters to move the substrate and intermediate products across the cytoplasmic membrane, allowing for rapid accumulation of the final product in the surrounding medium. nih.gov This direct oxidation pathway is a hallmark of acetic acid bacteria like Gluconobacter. nih.gov

Table 1: Microbial Periplasmic Oxidation of D-Glucose to 2-Keto-D-gluconic Acid

Step Substrate Product Location Key Enzyme Type Associated Organisms
1 D-Glucose D-Gluconic acid Periplasmic side of cytoplasmic membrane Glucose Dehydrogenase (GDH) Gluconobacter, Pseudomonas

While periplasmic oxidation is the most direct route, some bacteria, like Pseudomonas putida, can also transport the intermediates into the cell for further metabolism. asm.org In this scenario, D-gluconate and 2-ketogluconate, formed in the periplasm, are transported across the cytoplasmic membrane. asm.org

Once inside the cytoplasm, these compounds are phosphorylated. D-gluconate is converted to 6-phosphogluconate by gluconokinase, while 2-ketogluconate is phosphorylated to 2-keto-6-phosphogluconate. asm.org This 2-keto-6-phosphogluconate is then reduced to 6-phosphogluconate. asm.org Both routes converge on 6-phosphogluconate, which then enters central metabolic pathways, primarily the Entner-Doudoroff pathway, for energy production. asm.orgasm.org A distinct cytoplasmic pathway has also been noted in G. oxydans, where a NADP+-dependent glucose dehydrogenase converts glucose to gluconic acid, with the resulting products feeding into the pentose (B10789219) phosphate (B84403) pathway. frontiersin.org

The biosynthesis and metabolism of 2-KGA are closely linked to the pentose phosphate pathway (PPP), a central route for glucose catabolism that runs parallel to glycolysis. wikipedia.org The key connecting molecule is 6-phosphogluconate. rsc.org

In the intracellular metabolic routes, both D-gluconate and 2-keto-D-gluconate are ultimately converted to 6-phosphogluconate. asm.org This molecule is the second intermediate of the pentose phosphate pathway. rsc.org The PPP begins with glucose-6-phosphate, which is oxidized to 6-phosphogluconate, generating NADPH. wikipedia.org The subsequent step in the PPP is the oxidative decarboxylation of 6-phosphogluconate by the enzyme 6-phosphogluconate dehydrogenase, which yields ribulose 5-phosphate and a second molecule of NADPH. tuscany-diet.net Therefore, by producing 6-phosphogluconate, the intracellular metabolism of gluconate and 2-ketogluconate directly fuels the PPP, providing the cell with essential reducing power (NADPH) and precursors for nucleotide synthesis. frontiersin.orgrsc.org

Key Enzymes Involved in 2-Keto-D-gluconic Acid Metabolism

The conversion of D-glucose to 2-KGA is catalyzed by a set of specific dehydrogenases located in the bacterial periplasm. The efficiency of this bioconversion is highly dependent on the activity and properties of these enzymes.

The initial and often rate-limiting step in the periplasmic pathway is the oxidation of D-glucose to D-gluconic acid. mdpi.com This reaction is catalyzed by a membrane-bound D-glucose dehydrogenase that utilizes pyrroloquinoline quinone (PQQ) as its prosthetic group. nih.govasm.org

PQQ-dependent glucose dehydrogenase (PQQ-GDH) is an important quinoprotein found in many oxidative bacteria. nih.govnih.gov It is located on the periplasmic face of the cytoplasmic membrane and channels electrons from glucose oxidation into the respiratory chain, typically via ubiquinone. nih.govmdpi.com A novel PQQ-dependent 2-keto-D-glucose dehydrogenase has also been identified in Pseudomonas aureofaciens, which can oxidize 2-keto-D-glucose to produce 2-keto-D-gluconic acid, suggesting alternative enzymatic routes in some organisms. asm.orgasm.org

The second step, the oxidation of D-gluconate to 2-KGA, is performed by another membrane-bound enzyme: D-gluconate 2-dehydrogenase. nih.gov This enzyme is a flavoprotein that contains flavin adenine (B156593) dinucleotide (FAD) as its prosthetic group, which is often covalently bound to the protein. nih.govresearchgate.net

FAD-dependent gluconate 2-dehydrogenase (FAD-GADH) is typically a multi-subunit complex. nih.govresearchgate.net For example, the enzyme purified from “Gluconobacter dioxyacetonicus” IFO 3271 consists of three distinct subunits. nih.govresearchgate.net Similarly, the FAD-mGADH from the industrial producer Pseudomonas plecoglossicida JUIM01 is composed of a flavoprotein subunit (~65 kDa), a cytochrome c subunit (~47 kDa), and a gamma subunit (~27 kDa). researchgate.net This enzyme complex transfers electrons from gluconate to the respiratory chain to reduce molecular oxygen. nih.gov The characterization of FAD-GADH from different microbial sources reveals variations in optimal pH, temperature, and substrate affinity, which are critical factors in industrial fermentation processes. researchgate.net

Table 2: Characteristics of FAD-Dependent Gluconate 2-Dehydrogenase (FAD-mGADH) from Pseudomonas plecoglossicida JUIM01 researchgate.net

Property Value
Subunit Molecular Mass
Flavoprotein subunit ~65 kDa
Cytochrome c subunit ~47 kDa
Gamma subunit ~27 kDa
Specific Activity 90.71 U/mg
Optimal pH 6.0
Optimal Temperature 35 °C
Km (for calcium D-gluconate) 0.631 mM

| Vmax | 0.734 mM/min |

NADPH-Dependent 2-Ketogluconate Reductases (2KGRs)

In certain microorganisms, particularly acetic acid bacteria of the genus Gluconobacter, the assimilation of 2-keto-D-gluconate involves NADPH-dependent 2-ketogluconate reductases (2KGRs). These enzymes catalyze the reduction of 2-KGA to D-gluconate, a crucial step in the metabolic pathway that consumes the otherwise accumulated 2-KGA. nih.govplos.orgasm.org This process is distinct from the pathway in other bacteria like Pseudomonas, which typically phosphorylate 2-KGA as the initial step of its catabolism. asm.orgresearchgate.net

Research on Gluconobacter sp. strain CHM43 has identified two such NADPH-dependent 2KGRs, designated as GLF_0478 and GLF_1777. nih.govplos.org These enzymes play a committed role in the metabolism of 2-KGA within this bacterium. nih.govplos.orgnih.gov Deletion of the genes encoding both enzymes results in a strain that can no longer consume 2-KGA, confirming their essential function in its assimilation. nih.govresearchgate.net

Biochemical characterization of these enzymes reveals a strong preference for NADPH as a cofactor over NADH, exhibiting lower Michaelis-Menten constants (KM) for NADPH. asm.orgnih.gov The reaction rates with NADH are approximately half of those observed with NADPH. nih.gov Both enzymes are active at a neutral pH, although their activity profiles at lower pH levels differ. nih.govnih.gov For instance, GLF_0478 retains activity at pH 5, whereas GLF_1777 is nearly inactive at this pH. nih.gov

The kinetic properties of 2KGRs have been characterized in several Gluconobacter species. The table below summarizes key parameters for these enzymes.

Transcriptional Regulation of 2-Keto-D-gluconic Acid Biosynthesis

The biosynthesis and metabolism of 2-KGA are tightly regulated at the transcriptional level by a network of regulatory proteins. These regulators ensure that the expression of genes involved in 2-KGA pathways is finely tuned in response to the availability of specific carbon sources. Key among these are the PtxS and GntR transcriptional regulators, particularly well-studied in Pseudomonas species. mdpi.comnih.govmdpi.com

The PtxS protein, a member of the LacI family of transcriptional regulators, acts as a primary repressor of the genes involved in 2-KGA catabolism. nih.govmdpi.com In Pseudomonas plecoglossicida, PtxS negatively controls the expression of the kgu operon, which encodes the enzymatic machinery for 2-KGA utilization, including an epimerase (kguE), a kinase (kguK), a transporter (kguT), and a reductase (kguD). mdpi.comnih.gov PtxS exerts its repressive effect by binding to a specific 14-base pair palindromic sequence (5'-TGAAACCGGTTTCA-3') located in the promoter region of the kgu operon. mdpi.comnih.gov This binding site overlaps with the transcriptional start site, thereby sterically hindering the binding of RNA polymerase and repressing transcription. mdpi.comnih.gov

The repressive action of PtxS is allosterically regulated by 2-KGA itself, which functions as an effector molecule. nih.govnih.gov The binding of 2-KGA to PtxS induces a conformational change in the protein, causing it to dissociate from its DNA operator site. mdpi.comnih.gov This de-repression allows for the transcription of the kgu operon, enabling the cell to metabolize 2-KGA when it is present. mdpi.comnih.gov

Another important regulator is GntR , which primarily controls gluconate metabolism but also has indirect effects on 2-KGA pathways. mdpi.comresearchgate.net In P. plecoglossicida, GntR functions as a global regulator, negatively controlling its own expression and that of genes involved in gluconate transport (gntP) and phosphorylation (gntK). mdpi.comresearchgate.netmdpi.com Conversely, it positively regulates genes associated with glucose and 2-KGA transport and catabolism. mdpi.comresearchgate.net GntR binds to a consensus operator sequence (5′-AG-N2-AGCGCT-N-TCT-3′) in the promoter regions of its target genes. mdpi.com The binding of GntR is modulated by the effectors gluconate and 6-phosphogluconate. nih.gov

The table below provides a summary of the key transcriptional regulators involved in 2-KGA metabolism.

Microbiological Production and Metabolic Engineering Strategies

Microbial Strains Utilized for 2-Keto-D-gluconic Acid Production

Several genera of bacteria are known for their capacity to produce 2-Keto-D-gluconic acid. The most prominent among these are Gluconobacter, Pseudomonas, and Arthrobacter, with species from Klebsiella and Erwinia also demonstrating potential. researchgate.netnih.gov In many of these microorganisms, the conversion of D-glucose to 2-KGA is a two-step oxidation process occurring in the periplasmic space, catalyzed by membrane-bound glucose dehydrogenase (GDH) and gluconate dehydrogenase (GADH). nih.govmdpi.com

Gluconobacter species are well-regarded for their impressive resistance to acidic conditions and hypertonicity, as well as their high glucose utilization rates, making them promising candidates for 2-KGA production. researchgate.netnih.gov Gluconobacter oxydans naturally oxidizes D-glucose primarily in the periplasm to produce gluconate, which is then further oxidized to 2-ketogluconate and 5-ketogluconate (5-KGA). nih.govresearchgate.net While effective, this can lead to the accumulation of by-products. nih.gov

Research has focused on optimizing fermentation conditions and genetically engineering these strains. For instance, a selected strain of Gluconobacter japonicus CGMCC 1.49, when optimized in a 3 L fermenter with controlled pH and dissolved oxygen, achieved a 2-KGA yield of 122.1 g/L. cnif.cn Further metabolic engineering of this strain has led to even more significant improvements in production. researchgate.netnih.gov

Table 1: 2-KGA Production by Gluconobacter Species

Strain Fermentation Strategy 2-KGA Titer (g/L) Glucose Conversion Rate (%) Reference
G. japonicus CGMCC 1.49 Optimized batch fermentation 122.1 75.5 cnif.cn
Engineered G. japonicus Intermittent fed-batch (3 L) 235.3 91.1 researchgate.netnih.gov
Engineered G. oxydans Biotransformation ~486 (from gluconic acid) N/A nih.govresearchgate.net

Pseudomonas is one of the most widely utilized genera for the industrial-scale fermentation of 2-KGA. researchgate.net Strains like Pseudomonas fluorescens and Pseudomonas plecoglossicida are noted for their high production capabilities. nih.govfrontiersin.org These bacteria possess a periplasmic glucose oxidation system where glucose is first converted to gluconic acid and then to 2-KGA. mdpi.comnih.gov

Various fermentation strategies have been developed to maximize yields. Using resting cells of P. fluorescens AR4 in a non-sterile, buffer-free system, a maximum 2-KGA concentration of 195.0 g/L was achieved. researchgate.netresearchgate.net Semi-continuous fermentation with the same strain using rice starch hydrolysate resulted in the production of 444.96 g/L of 2-KGA over four cycles. frontiersin.orgresearchgate.net Similarly, P. plecoglossicida JUIM01, an industrial strain, has been optimized for high-yield 2-KGA production, often using immobilization techniques to improve cell reusability and stability. nih.govnih.gov Immobilizing P. plecoglossicida cells in calcium alginate produced 134.45 g/L of 2-KGA within 30 hours with a conversion ratio over 99%. nih.govnih.gov A two-stage semi-continuous fermentation strategy using this strain yielded 50,005.20 g of 2-KGA from 50,680.0 g of glucose. frontiersin.org

Table 2: 2-KGA Production by Pseudomonas Species

Strain Fermentation Strategy 2-KGA Titer (g/L) Productivity Yield (g/g) Reference
P. fluorescens AR4 Resting cells 195.0 3.05 g/L/h 1.07 researchgate.netresearchgate.net
P. fluorescens AR4 Semi-continuous 444.96 (total over 4 runs) 6.74 g/L/h 0.93 frontiersin.org
P. plecoglossicida JUIM01 Immobilized resting cells 134.45 4.48 g/L/h 1.07 nih.govnih.gov
P. plecoglossicida JUIM01 Two-stage semi-continuous ~136 (peak) 7.58 g/L/h 0.9867 frontiersin.org

Arthrobacter globiformis has emerged as a highly promising industrial strain for 2-KGA production. nih.gov The strain A. globiformis JUIM02 demonstrated a high 2-KGA titer of 159.05 g/L in fermentation and 172.96 g/L through bioconversion with resting cells. nih.gov The bioconversion process achieved a molar yield of 98.07%. nih.gov The industrial strain A. globiformis C224 has also been optimized for batch and continuous fermentation, achieving high productivity and yields from rice starch hydrolysate. nih.govcnif.cn This strain is noted for its high glucose tolerance (over 140 g/L) and stable 2-KGA production performance in continuous processes. nih.gov

**Table 3: 2-KGA Production by *Arthrobacter globiformis***

Strain Fermentation Strategy 2-KGA Titer (g/L) Productivity (g/L/h) Molar Yield (%) Reference
A. globiformis JUIM02 Fermentation (24 h) 159.05 6.63 90.18 nih.govresearchgate.net
A. globiformis JUIM02 Resting cell bioconversion (32 h) 172.96 5.41 98.07 nih.gov
A. globiformis C224 Continuous process 124.74 11.23 N/A nih.gov
A. globiformis C224 Optimized batch N/A 6.36–6.54 N/A cnif.cn

Beyond the primary producers, species within the genera Erwinia and Klebsiella are also capable of synthesizing 2-KGA and its derivatives. Erwinia herbicola can naturally produce 2,5-diketo-D-gluconic acid (2,5-DKG) through glucose oxidation. nih.govresearchgate.net This makes it a suitable chassis for metabolic engineering, for example, to produce 2-keto-L-gulonic acid (2-KLG), another important industrial intermediate. nih.govresearchgate.netnih.gov

Klebsiella species, such as Klebsiella pneumoniae and Klebsiella aerogenes, produce 2-KGA as a major product of glucose catabolism, particularly under phosphate-limited or acidic conditions. nih.govbohrium.comjmb.or.kr The production in K. pneumoniae is pH-dependent; acidic conditions favor 2-KGA accumulation. bohrium.comjmb.or.krresearchgate.net To overcome the issue that acidic pH inhibits cell growth, a two-stage fermentation strategy was developed. jmb.or.krresearchgate.net This strategy involves a growth phase at neutral pH followed by a production phase at an optimal acidic pH, resulting in a high 2-KGA titer of 186 g/L with a conversion ratio of 0.98 mol/mol. jmb.or.krresearchgate.net

Metabolic Engineering Approaches for Enhanced Production

To improve the efficiency and yield of 2-KGA, metabolic engineering strategies are frequently employed. These approaches aim to channel the metabolic flux towards the desired product by eliminating competing pathways and enhancing the expression of key enzymes.

A successful metabolic engineering strategy involves the knockout of the gene responsible for this competing reaction. In a study using Gluconobacter japonicus CGMCC 1.49, the ga5dh-1 gene, which is involved in the pathway leading to 5-KGA, was knocked out. researchgate.netnih.gov This gene deletion, combined with the overexpression of the ga2dh-A gene from the 2-KGA synthesis pathway, led to a 63.81% increase in the 2-KGA titer in shake flasks and reduced the accumulation of the 5-KGA by-product by 63.52%. researchgate.netnih.gov This engineered strain, when used in an intermittent fed-batch fermentation process, achieved a final 2-KGA concentration of 235.3 g/L with a high glucose conversion rate. researchgate.netnih.gov This demonstrates that targeted gene knockout is a powerful tool for optimizing microbial strains for industrial chemical production. nih.gov

Gene Overexpression and Pathway Regulation (e.g., ga2dh-A gene)

A key strategy to enhance 2-KGA production is the overexpression of genes encoding critical enzymes in its synthesis pathway. The enzyme gluconate-2-dehydrogenase (GA2DH), which catalyzes the direct oxidation of D-gluconic acid to 2-KGA, is a primary target. The corresponding gene, often denoted as ga2dh or ga2dh-A, has been successfully overexpressed in various microorganisms to significantly boost production.

In Gluconobacter oxydans, the ga2dh gene was overexpressed using different promoters to identify the most effective construct. nih.govd-nb.infonih.gov The recombinant strain G. oxydans_tufB_ga2dh demonstrated a specific 2-KGA productivity approximately double that of the control strain. d-nb.infonih.gov This engineered strain was capable of producing 321 g/L of 2-KGA from 270 g/L of glucose in just 18 hours, achieving a high productivity of 17.83 g/L/h. nih.govd-nb.info Further work with engineered expression vectors in G. oxydans led to the production of approximately 486 g/L of 2-KGA from gluconic acid. researchgate.net

Table 1: Impact of ga2dh Gene Overexpression on 2-KGA Production

MicroorganismEngineering StrategySubstrateResulting 2-KGA TiterProductivityReference
Gluconobacter oxydansOverexpression of ga2dh geneD-Glucose (270 g/L)321 g/L17.83 g/L/h nih.govd-nb.info
Gluconobacter oxydansOverexpression of ga2dh geneGluconic Acid (480 g/L)~486 g/L0.54 g/g CWW/h researchgate.net
Gluconobacter japonicusOverexpression of ga2dh-A gene and knockout of ga5dh-1D-Glucose63.81% increase in titerNot Specified nih.govresearchgate.net

Homologous Recombination Techniques

Homologous recombination is a powerful genetic engineering tool that allows for the precise modification of a microorganism's genome. This technique is widely used to knock out competing metabolic pathways, insert genes for overexpression, and delete regulatory genes to achieve desired production characteristics.

A prime example of its application is in the engineering of Gluconobacter japonicus. nih.govresearchgate.net In this bacterium, D-glucose can be converted into the by-product 5-keto-D-gluconic acid (5-KGA) via a competing pathway. Using homologous recombination, the ga5dh-1 gene, which is critical for this competing pathway, was knocked out. nih.govresearchgate.net Simultaneously, the ga2dh-A gene for 2-KGA synthesis was overexpressed. nih.govresearchgate.net This dual strategy successfully redirected the carbon flux, decreasing the accumulation of 5-KGA by 63.52% while significantly increasing 2-KGA production. nih.gov

In Pseudomonas plecoglossicida, homologous recombination facilitated by the pK18mobsacB plasmid has been used to delete the transcriptional regulator gene gntR. mdpi.com This type of targeted gene deletion is crucial for understanding and manipulating metabolic regulation to enhance the production of platform chemicals like 2-KGA.

Fermentation and Bioconversion Technologies

The choice of fermentation or bioconversion strategy is critical for maximizing the efficiency of 2-KGA production on an industrial scale. Different techniques are employed to address challenges such as substrate inhibition, product toxicity, and process productivity.

Batch Fermentation Processes

Batch fermentation is a straightforward process where all nutrients are provided at the beginning of the fermentation, which then runs until the substrate is depleted or product inhibition occurs. In a batch process using Pseudomonas plecoglossicida JUIM01 with an initial glucose concentration of 140 g/L, the fermentation reached a stationary phase after 16 hours, achieving a maximum 2-KGA concentration of 136.47 g/L within 24 hours. frontiersin.orgnih.gov Overexpression of the ga2dh gene in Gluconobacter oxydans significantly improved batch process outcomes, with the final 2-KGA titer reaching 234.6 g/L in 21 hours, a 407% increase compared to the control strain. nih.gov

Fed-Batch Culture Systems

Fed-batch systems involve the controlled feeding of substrates during the fermentation process. This strategy is highly effective for overcoming the inhibitory effects of high substrate concentrations and maintaining high cell productivity.

An intermittent fed-batch mode was successfully applied to an engineered Gluconobacter japonicus strain. nih.govresearchgate.net This approach led to a final 2-KGA concentration of 235.3 g/L with a high glucose conversion rate of 91.1%. nih.govresearchgate.net When scaled up to a 15 L fermenter, the productivity increased by 11.99% to 2.99 g/L/h. nih.govresearchgate.net In another study, a fed-batch fermentation of Pseudomonas plecoglossicida JUIM01 resulted in a 2-KGA concentration of 205.67 g/L with a productivity of 6.86 g/L/h by maintaining glucose supply to repress catabolism of the 2-KGA product. researchgate.net A DO-stat (dissolved oxygen-stat) fed-batch strategy has also been used with immobilized Pseudomonas aeruginosa, where the feed rate of cassava hydrolysate was coupled to the dissolved oxygen level, yielding an average 2-KGA concentration of 35 g/L. nih.gov

Table 2: Comparison of Fed-Batch Strategies for 2-KGA Production

MicroorganismFed-Batch StrategyFinal 2-KGA TiterProductivityReference
Gluconobacter japonicus (engineered)Intermittent Fed-Batch235.3 g/L2.99 g/L/h nih.govresearchgate.net
Pseudomonas plecoglossicida JUIM01Glucose Fed-Batch205.67 g/L6.86 g/L/h researchgate.net
Pseudomonas aeruginosa (immobilized)DO-stat Fed-Batch35 g/L (average)0.55 g/L/h (max) nih.gov

Semi-Continuous Fermentation Strategies

Semi-continuous fermentation offers a balance between batch and continuous processes, where a portion of the fermentation broth is periodically removed and replaced with fresh medium. This approach can maintain high cell density and productivity over extended periods. A two-stage semi-continuous strategy developed for Pseudomonas plecoglossicida JUIM01 proved highly effective. frontiersin.orgnih.gov The process involved a first stage optimized for cell growth and initial production, followed by a second stage focused on high-concentration conversion. frontiersin.orgnih.gov Over a 3-cycle run, this system consumed 50,680.0 g of glucose to produce 50,005.20 g of 2-KGA, achieving an exceptional total yield of 0.9867 g/g and avoiding the downtime associated with traditional batch turnovers. frontiersin.orgnih.gov The average productivities for the first and second stages were calculated at 9.53 and 8.95 g/(L·h), respectively. frontiersin.org

Resting Cell Bioconversion Techniques

Resting cell bioconversion utilizes non-growing cells with high catalytic activity to transform a substrate into a product. This uncouples production from cell growth, allowing for high cell densities and simplified downstream processing. This technique can be performed with free or immobilized cells.

Using free resting cells of an engineered Gluconobacter oxydans strain, 270 g/L of glucose was converted to 321 g/L of 2-KGA in 18 hours, with a remarkable productivity of 17.83 g/L/h. nih.govd-nb.infonih.gov Immobilization of cells onto a solid support, such as calcium alginate, can enhance stability and allow for repeated use of the biocatalyst. nih.govnih.gov Resting cells of Pseudomonas plecoglossicida JUIM01 immobilized in calcium alginate produced a 2-KGA concentration of 171.77 g/L with a productivity of 3.58 g/L·h. nih.govnih.gov These immobilized cells demonstrated stable conversion capacity after nine reuse cycles and 25 days of storage, indicating strong potential for industrial application. nih.gov

Table 3: Performance of Resting Cell Bioconversion for 2-KGA Production

MicroorganismCell StateSubstrateFinal 2-KGA TiterProductivityReference
Gluconobacter oxydans (engineered)Free Resting CellsD-Glucose (270 g/L)321 g/L17.83 g/L/h nih.govd-nb.infonih.gov
Pseudomonas plecoglossicida JUIM01Immobilized Resting CellsD-Glucose171.77 g/L3.58 g/L·h nih.govnih.gov
Pseudomonas aeruginosaImmobilized Resting CellsCassava Hydrolysate35 g/L (average)0.55 g/L/h (max) nih.gov

Substrate Utilization in Microbial Production

The choice of carbon source is a critical factor influencing the economic viability and efficiency of 2-KGA fermentation. While glucose is the most direct substrate, research has increasingly explored the use of cheaper, non-food complex carbohydrates to reduce production costs.

D-glucose is the most common and direct precursor for the microbial production of 2-KGA. nih.gov The conversion process typically involves the oxidation of D-glucose to D-gluconic acid, which is then further oxidized to 2-KGA. nih.govnih.gov Numerous studies have focused on optimizing the initial glucose concentration to maximize product yield and productivity while avoiding substrate inhibition.

Different microbial strains exhibit varying tolerances and efficiencies at different glucose concentrations. For instance, in a study using immobilized Pseudomonas plecoglossicida cells, an initial glucose concentration of 126.0 g/L was found to be optimal, yielding the highest productivity of 4.18 g/L·h. nih.gov Increasing the glucose concentration to 234.0 g/L led to a higher final 2-KGA concentration (240.93 g/L) but with decreased productivity. nih.gov In another approach, a two-stage fermentation strategy with P. plecoglossicida utilized an initial glucose concentration of 140.0 g/L in the first stage, which was selected for its high productivity of 7.58 g/(L⋅h). frontiersin.orgnih.gov Fed-batch cultivation of a metabolically engineered Gluconobacter japonicus strain successfully converted high concentrations of glucose, reaching a 2-KGA titer of 235.3 g/L with a conversion rate of 91.1%. researchgate.net

Table 1: Effect of Glucose Concentration on 2-KGA Production by Various Microorganisms This table is interactive. Click on the headers to sort the data.

Microorganism Fermentation Strategy Optimal Initial Glucose (g/L) Max. 2-KGA Conc. (g/L) Productivity (g/L·h) Yield (g/g) Reference
Pseudomonas plecoglossicida (immobilized) Batch 126.0 - 4.18 1.06 nih.gov
Pseudomonas plecoglossicida Two-stage semi-continuous 140.0 136.47 7.58 0.97 frontiersin.orgnih.gov
Pseudomonas fluorescens AR4 Semi-continuous 170.0 444.96 (total over cycles) 6.74 0.93 researchgate.net
Gluconobacter japonicus CGMCC 1.49 Optimized Batch 100.0 122.1 - - cnif.cn
Gluconobacter japonicus (engineered) Fed-batch - 235.3 2.99 - researchgate.net

To improve the economic feasibility of 2-KGA production, researchers have investigated the use of inexpensive and readily available complex carbon sources. These materials are typically hydrolyzed to release fermentable sugars like glucose before being used in the fermentation medium.

Rice Starch Hydrolyzate (RSH): RSH has proven to be an effective substrate for 2-KGA production. Studies using Arthrobacter globiformis C224 demonstrated high productivity and yields (6.36–6.54 g/(L·h) and 0.96–0.97 g/g, respectively) from RSH. cnif.cn Similarly, Pseudomonas fluorescens AR4 in a semi-continuous process consumed 476.88 g/L of glucose from RSH to produce 444.96 g/L of 2-KGA. researchgate.net A two-stage semi-continuous fermentation with Pseudomonas plecoglossicida JUIM01 also successfully utilized RSH, achieving high yields and operational efficiency suitable for industrial application. frontiersin.orgnih.gov

Food Waste: Food waste, such as bread, represents a promising and sustainable feedstock. The glucose derived from bread waste can be efficiently converted to 2-KGA. An Agricultural Research Service (ARS) team demonstrated that the bacterium Pseudomonas reptilivora can ferment the glucose in bread waste hydrolyzate into 2-KGA. usda.gov This approach avoids the need for costly additives like nitrogen and mineral salts that are required in other methods. usda.gov A study using P. reptilivora NRRL B-6 with hydrolysate from waste bread (containing 181.43 g/L glucose) achieved a maximum 2-KGA production of 142.81 g/L, with a productivity of 3.02 g/L/h and a molar yield of 0.95. researchgate.net

Table 2: 2-KGA Production from Complex Carbon Sources This table is interactive. Click on the headers to sort the data.

Substrate Microorganism Fermentation Strategy Max. 2-KGA Conc. (g/L) Productivity (g/L·h) Yield (g/g) Reference
Rice Starch Hydrolyzate Arthrobacter globiformis C224 Batch - 6.36 - 6.54 0.96 - 0.97 cnif.cn
Rice Starch Hydrolyzate Pseudomonas fluorescens AR4 Semi-continuous 444.96 (total) 6.74 0.93 researchgate.net
Rice Starch Hydrolyzate P. plecoglossicida JUIM01 Two-stage semi-continuous 136.47 (first stage) 7.58 0.97 frontiersin.orgnih.gov
Waste Bread Hydrolyzate Pseudomonas reptilivora NRRL B-6 Batch 142.81 3.02 0.95 (molar) researchgate.net

Optimization of Fermentation Parameters (e.g., Temperature, pH, Cofactor Addition)

Fine-tuning fermentation parameters is crucial for maximizing the metabolic activity of the producing microorganism and, consequently, the final product titer. Temperature, pH, and the availability of essential cofactors are among the most influential parameters.

Temperature: Temperature directly affects the activity of key enzymes in the 2-KGA synthesis pathway, such as glucose dehydrogenase (GDH) and gluconate dehydrogenase (GADH). nih.gov For immobilized Pseudomonas plecoglossicida cells, the optimal temperature for 2-KGA production was found to be 34°C, which resulted in a concentration of 173 g/L and a productivity of 3.94 g/L·h. nih.gov In another study, the optimal temperature for the growth of Erwinia citreus, a producer of the related compound 2,5-diketo-D-gluconic acid, was 32°C. researchgate.net For Acetobacter aceti, acetification at 37°C yielded the highest concentration of gluconic acid, a precursor to 2-KGA. nih.gov

pH: The pH of the fermentation medium significantly influences enzyme activity and cell viability. For Gluconobacter oxydans, a low pH environment (below 3.5) was found to inhibit the production of 2-KGA while promoting the accumulation of its precursor, gluconic acid. mdpi.commdpi.com The optimal pH for the growth of Erwinia citreus was determined to be 5.5. researchgate.net Industrial processes may involve a dynamic pH control strategy, starting at a pH of 5.5-7.0 and adjusting it during the fermentation using agents like calcium hydroxide (B78521) or ammonia (B1221849) to maintain optimal conditions for growth and acid production. google.com

Cofactor Addition: The enzymes responsible for the conversion steps in 2-KGA production are often dependent on specific cofactors, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺/NADPH). The enzyme 2,5-diketo-D-gluconate reductase (2,5-DKGR), important in a related industrial pathway, shows a strong preference for NADPH. nih.gov However, NADH is typically more abundant in the cell and is commercially less expensive. nih.gov This has driven metabolic engineering efforts to alter the cofactor specificity of key enzymes from NADPH to NADH, which could significantly enhance the industrial application of these biocatalysts. nih.gov Additionally, some microbial systems have shown that the addition of other cofactors, like folate, can promote cell growth and the production of keto-gluconic acids. mdpi.com

Chemical and Enzymatic Synthesis Approaches

Catalytic Oxidation Methods (e.g., Pt/Pb catalysts)

The chemical synthesis of 2-KGA can be achieved through the catalytic oxidation of D-glucose or its derivative, D-gluconic acid. This process employs molecular oxygen in the presence of specific metal catalysts. google.com Platinum-based catalysts, particularly those modified with lead (Pb) or bismuth (Bi), have demonstrated a notable shift in selectivity toward the formation of 2-keto-D-gluconic acid. google.comresearchgate.net

Research indicates that the oxidation of D-glucose over a Platinum on carbon (Pt/C) catalyst can be directed to produce D-gluconic acid with high selectivity (around 95%) at a low pH of 8 and a temperature of 30°C. tue.nl However, the addition of lead to the platinum catalyst (Pb/Pt/C) is crucial for the subsequent selective oxidation of D-gluconic acid to 2-keto-D-gluconic acid. researchgate.nettue.nl This modification effectively prevents further oxidation to other byproducts. tue.nl

A patented one-pot process describes the direct catalytic oxidation of D-glucose to 2-KGA using Pt/Pb catalysts. google.com This method involves a two-stage pH control strategy:

The initial oxidation of D-glucose to D-gluconic acid is conducted at a constant pH between 7 and 10. google.com

Subsequently, the oxidation is continued without pH control, allowing the pH to drop below 6, which favors the formation of 2-KGA with high selectivity. google.com

Studies have shown that the reaction rate for the oxidation of D-gluconic acid with a Pb/Pt/C catalyst is zero-order in oxygen, suggesting that a hydrogen abstraction step is rate-determining. tue.nl This is in contrast to conditions with low stirring rates, where oxygen transfer becomes the limiting factor. tue.nl While chemical oxidation using agents like chromic acid has been reported, it often results in low yields (around 40%) and long reaction times. google.com

Table 1: Research Findings on Catalytic Oxidation for 2-Keto-D-gluconic Acid Synthesis

Enzymatic Conversion Systems

Enzymatic and microbial fermentation methods are highly efficient for producing 2-Keto-D-gluconic acid, often achieving high yields and productivity. nih.gov These systems typically use whole microbial cells, which contain the necessary enzymes for the multi-step oxidation of D-glucose.

The conversion process in bacteria like Gluconobacter oxydans and Pseudomonas species occurs sequentially. First, D-glucose is oxidized to D-gluconic acid, which is then further oxidized to 2-KGA. documentsdelivered.comnih.gov This pathway is catalyzed by two key membrane-bound enzymes: glucose dehydrogenase (GDH) and gluconate dehydrogenase (GADH). nih.govnih.gov

Gluconobacter oxydans Gluconobacter oxydans is a prominent bacterium used in the bio-oxidation of glucose. documentsdelivered.comrsc.org Research has shown that process conditions can be manipulated to enhance 2-KGA production. For instance, adding acetic acid to the culture medium was found to down-regulate the initial oxidation of glucose to gluconic acid but significantly facilitated the accumulation of 2-KGA. documentsdelivered.com In the presence of 5.0 g/L of acetic acid, the yield of 2-KGA from pure glucose increased from 38.0% to 80.5%. documentsdelivered.com Another strategy involves a two-stage culture where the pH is switched from neutral to acidic conditions, which aligns with the optimal pH for gluconate dehydrogenase. researchgate.net This method achieved a high 2-KGA concentration of 186 g/L with a conversion ratio of 0.98 mol/mol. researchgate.net

Pseudomonas species Strains of Pseudomonas, such as P. plecoglossicida and P. fluorescens, are also highly effective for 2-KGA production. nih.govresearchgate.net To improve cell reusability and production performance, P. plecoglossicida cells have been immobilized using carriers like calcium alginate. nih.govresearchgate.net Immobilized resting cells achieved a 2-KGA concentration of 171.77 g/L with a productivity of 3.58 g/L·h and a conversion ratio of 98.38%. nih.gov Further optimization in a 5-L airlift bioreactor under specific conditions (cell concentration of 4.0 g/L, glucose at 126.0 g/L, 34°C, and aeration at 2.8 L/min) yielded 134.45 g/L of 2-KGA in 30 hours, with a productivity of 4.48 g/L·h and a conversion ratio over 99.0%. nih.gov Using P. fluorescens, a 40% yield of 2-KGA from D-glucose has been reported. researchgate.net

Table 2: Research Findings on Enzymatic Conversion for 2-Keto-D-gluconic Acid Synthesis

Table of Mentioned Compounds

Compound Name
2-Keto-D-gluconic acid (2-KGA)
2-Keto-D-gluconic acid hemicalcium salt
D-arabino-2-hexulosonic acid, hemicalcium salt
D-glucose
D-gluconic acid
Erythorbic acid (isoascorbic acid)
Acetic acid
Platinum
Lead
Bismuth
Chromic acid
Calcium alginate
Glucose dehydrogenase (GDH)
Gluconate dehydrogenase (GADH)
2,5-diketo-D-gluconic acid
D-glucosone
Hydrogen peroxide
Sodium gluconate

Biochemical Roles and Metabolic Fates of 2 Keto D Gluconic Acid

Intermediate in Central Glucose Metabolism

In several species of oxidative bacteria, 2-Keto-D-gluconic acid (2KGA) serves as a key intermediate in the peripheral oxidation pathway of glucose. This metabolic route is an alternative to the more common glycolytic pathway. In organisms such as Pseudomonas, Gluconobacter, and Arthrobacter, D-glucose is not immediately phosphorylated and catabolized intracellularly. Instead, it undergoes a two-step oxidation process in the periplasmic space.

The initial step involves the membrane-bound enzyme glucose dehydrogenase (GDH), which oxidizes D-glucose to D-gluconic acid. nih.gov Subsequently, D-gluconic acid is further oxidized to 2-Keto-D-gluconic acid by the action of gluconate dehydrogenase (GADH). nih.gov This pathway is particularly prominent in industrial fermentation processes designed for the production of 2KGA.

The table below summarizes the key enzymes and transformations in the initial stages of this glucose oxidation pathway.

StepSubstrateEnzymeProductCellular Location
1D-GlucoseGlucose Dehydrogenase (GDH)D-Gluconic AcidPeriplasmic Space
2D-Gluconic AcidGluconate Dehydrogenase (GADH)2-Keto-D-gluconic AcidPeriplasmic Space
32-Keto-D-gluconic Acid2-keto-D-gluconic acid dehydrogenase2,5-diketo-D-gluconic acidPeriplasmic space

This table illustrates the sequential oxidation of D-glucose to 2-Keto-D-gluconic acid in the periplasm of certain bacteria.

Precursor for the Synthesis of Specific Antioxidants (e.g., D-Erythorbic Acid, Isovitamin C)

One of the most significant industrial applications of 2-Keto-D-gluconic acid is its role as a direct precursor in the synthesis of D-Erythorbic acid, also known as isoascorbic acid or isovitamin C. D-Erythorbic acid is a stereoisomer of L-ascorbic acid (Vitamin C) and is widely used as a food antioxidant to prevent oxidation and preserve freshness in a variety of food products.

The chemical conversion of 2-Keto-D-gluconic acid to D-Erythorbic acid is a crucial step in the large-scale manufacturing of this food additive. The process typically involves a lactonization reaction. Due to its importance, significant research has been dedicated to optimizing the microbial fermentation processes to maximize the yield of 2-Keto-D-gluconic acid from glucose for its subsequent conversion to D-Erythorbic acid.

Precursor for Vitamin C Pathway Intermediates (e.g., 2-keto-L-gulonic acid)

2-Keto-D-gluconic acid is a pivotal starting material in certain biosynthetic routes leading to intermediates of the Vitamin C (L-ascorbic acid) synthesis pathway. Specifically, 2-Keto-D-gluconic acid can be further oxidized to 2,5-diketo-D-gluconic acid (2,5-DKG) by the enzyme 2-keto-D-gluconic acid dehydrogenase. nih.gov

This intermediate, 2,5-diketo-D-gluconic acid, is of great industrial importance as it can be stereospecifically reduced to 2-keto-L-gulonic acid (2-KLG), a direct precursor to L-ascorbic acid. nih.gov This bioconversion is a key part of the two-step fermentation process for Vitamin C production, which is an alternative to the traditional Reichstein process.

The following table outlines the enzymatic conversion of 2-Keto-D-gluconic acid to a key Vitamin C precursor.

StepSubstrateEnzymeProductSignificance
12-Keto-D-gluconic Acid2-keto-D-gluconic acid dehydrogenase2,5-diketo-D-gluconic acidIntermediate
22,5-diketo-D-gluconic acid2,5-DKG reductase2-keto-L-gulonic acidDirect precursor to L-ascorbic acid (Vitamin C)

This table details the transformation of 2-Keto-D-gluconic acid into a direct precursor for Vitamin C synthesis.

Assimilation and Consumption by Microorganisms via Reductases

While some microorganisms are prolific producers of 2-Keto-D-gluconic acid, others have the metabolic capability to assimilate and consume it. The initial step in the catabolism of 2-Keto-D-gluconic acid can vary among different bacterial species.

In some bacteria, such as Gluconobacter, the assimilation of 2-Keto-D-gluconic acid is initiated by its reduction. This reaction is catalyzed by NADPH-dependent 2-ketogluconate reductases (2KGR). These enzymes reduce 2-Keto-D-gluconic acid to D-gluconic acid, which can then enter central metabolic pathways.

In contrast, other microorganisms, including certain species of Pseudomonas, employ a different strategy for 2-Keto-D-gluconic acid catabolism. In these bacteria, the first step is the phosphorylation of 2-Keto-D-gluconic acid by the enzyme 2-ketogluconate kinase (KguK), which yields 2-keto-6-phosphogluconate. This phosphorylated intermediate is subsequently reduced by an NADPH-dependent 2-keto-6-phosphogluconate reductase (KguD) to form 6-phosphogluconate, a key intermediate of the pentose (B10789219) phosphate (B84403) pathway.

The table below compares the two primary microbial pathways for the initial steps of 2-Keto-D-gluconic acid assimilation.

PathwayOrganism ExampleInitial EnzymeReactionSubsequent Step
Reduction PathwayGluconobacter2-ketogluconate reductase (2KGR)2-Keto-D-gluconic acid + NADPH -> D-gluconic acid + NADP+Entry into central metabolism
Phosphorylation PathwayPseudomonas2-ketogluconate kinase (KguK)2-Keto-D-gluconic acid + ATP -> 2-keto-6-phosphogluconate + ADPReduction to 6-phosphogluconate

This table provides a comparative overview of the initial enzymatic steps in the microbial assimilation of 2-Keto-D-gluconic acid.

Modulation of Glucose-6-Phosphate Dehydrogenase

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose phosphate pathway, a crucial metabolic pathway for the generation of NADPH and the synthesis of nucleotide precursors. The activity of G6PD is primarily regulated by the intracellular ratio of NADPH to NADP+, with NADPH acting as a competitive inhibitor.

A direct modulatory effect of 2-Keto-D-gluconic acid on the activity of Glucose-6-Phosphate Dehydrogenase has not been established in the scientific literature. While 2-Keto-D-gluconic acid is an intermediate in alternative glucose oxidation pathways, current research does not indicate that it directly interacts with or allosterically regulates G6PD. The regulation of G6PD appears to be predominantly controlled by the levels of its substrate, glucose-6-phosphate, and the feedback inhibition from its product, NADPH.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of 2-Keto-D-gluconic acid, providing powerful means to separate it from related compounds and interfering substances. High-performance liquid chromatography and ion chromatography are particularly prominent in this field.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the simultaneous determination of 2-Keto-D-gluconic acid (2-KDG) and other organic acids in matrices like fermentation broths. mdpi.orgresearchgate.net A common approach involves using an amino column, such as a shim-pack CLC-NH2, with a simple mobile phase, allowing for the separation and quantification of both 2-Keto-D-gluconic acid and its stereoisomer, 2-keto-L-gulonic acid (2-KLG). mdpi.orgresearchgate.nettsijournals.com

Detection is typically performed using a UV detector at a wavelength of 210 nm, where the carboxyl groups of the organic acids exhibit absorbance. mdpi.orgresearchgate.netscioninstruments.com The selection of the mobile phase is critical for achieving good resolution. A solution of ammonium (B1175870) dihydrogen phosphate (B84403), with the pH adjusted to be acidic using phosphoric acid, has proven effective. mdpi.orgresearchgate.net Isocratic elution, where the mobile phase composition remains constant throughout the run, can achieve separation in under 20 minutes. mdpi.orgresearchgate.net This method has been shown to have good linearity, accuracy, and precision over a wide concentration range. mdpi.org

For the analysis of various organic acids in food and beverages, reversed-phase HPLC methods have also been established. tandfonline.commdpi.com These methods often employ C18 columns and aqueous mobile phases, sometimes with a pH modifier like methanosulfonic acid, to separate a range of organic acids. tandfonline.commdpi.com

Table 1: Example HPLC Method Parameters for 2-Keto-D-gluconic Acid Analysis

Parameter Condition Source
Column Shim-pack CLC-NH2 (150 mm x 6 mm, 5 µm) mdpi.orgresearchgate.net
Mobile Phase 0.015 mol/L Ammonium dihydrogen phosphate (pH 4.1, adjusted with phosphoric acid) mdpi.orgresearchgate.net
Flow Rate 1.0 mL/min mdpi.orgresearchgate.net
Detection UV Absorbance at 210 nm mdpi.orgresearchgate.net
Run Time < 19.0 min mdpi.orgresearchgate.net

Ion Chromatography (IC) with Pulsed Amperometric Detection (PAD)

Ion Chromatography (IC) coupled with Pulsed Amperometric Detection (PAD) offers a highly sensitive and selective method for the analysis of carbohydrates and sugar acids, including 2-Keto-D-gluconic acid. nih.govresearchgate.net This technique is particularly advantageous as it allows for the direct detection of these non-chromophoric compounds without the need for derivatization. youtube.com High-performance anion-exchange chromatography (HPAEC) at a high pH causes the hydroxyl groups of carbohydrates to become ionized, enabling their separation on an anion-exchange column. youtube.comthermofisher.com

PAD provides sensitive detection by measuring the current generated from the oxidation of the analytes on a gold electrode surface. youtube.com This method has been successfully applied to the simultaneous determination of glucose, D-gluconic acid, 2-keto-D-gluconic acid, and 5-keto-D-gluconic acid in fermentation broth. nih.govresearchgate.net The method demonstrates excellent linearity over a range of 0.01-20 mg L-1 and achieves low detection limits, in the range of 0.87-2.59 μg L-1. nih.govresearchgate.net

Column-Switching Techniques for Complex Mixtures

For complex samples such as fermentation broths, where target analytes may be present with other compounds at varying concentrations, column-switching techniques can significantly enhance separation and analysis time. nih.govresearchgate.net This approach allows for the use of different column selectivities within a single analytical run.

Spectroscopic and Other Complementary Methods

While chromatography is essential for separation and quantification, spectroscopic and other methods provide crucial information for structural confirmation and alternative quantification strategies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including 2-Keto-D-gluconic acid. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for definitive structural confirmation. researchgate.netresearchgate.net

The ¹³C NMR spectrum of 2-keto-D-gluconic acid shows characteristic chemical shifts for the carboxylic carbon and the other carbon atoms in the chain. researchgate.netresearchgate.net Similarly, the ¹H NMR spectrum provides information on the protons within the molecule. researchgate.nethmdb.ca These spectra can be compared with those of commercial standards or data from the literature to verify the identity of the compound produced in a biological or chemical process. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as HMBC, can further validate the structure by showing correlations between protons and carbons. acs.org

Table 2: Reported ¹³C NMR Chemical Shifts for Gluconic Acid

Atom Chemical Shift (ppm) Source
C1 181.334 bmrb.io
C2 73.871 bmrb.io
C6 65.309 bmrb.io

Note: Data is for gluconic acid as a reference for related structures.

Biosensor-Based Quantification of Substrates

Enzyme-based biosensors represent a rapid, cost-effective, and portable alternative to traditional analytical methods for the quantification of specific substrates like organic acids. mdpi.comresearchgate.netama-science.org These devices utilize the high specificity of an enzyme for its substrate to generate a measurable signal. uni-marburg.deresearchgate.net

For the determination of organic acids, biosensors often employ a bi-enzymatic system. ama-science.org This can involve an analyte-specific NAD+-dependent dehydrogenase and a diaphorase. The reaction produces a substance that can be electrochemically detected, with the resulting current being proportional to the analyte concentration. ama-science.orguni-marburg.de While multi-analyte biosensors have been developed for simultaneous detection of several organic acids like formate, D-lactate, and L-lactate, the principle can be adapted for other specific acids. mdpi.comresearchgate.netama-science.org The enzymes are typically immobilized on an electrode surface, such as a platinum thin-film electrode. uni-marburg.de These biosensor arrays have been successfully applied to the analysis of complex media like silage and fermentation sludge, offering a promising tool for on-site and real-time monitoring. mdpi.comama-science.org

Optical Rotation Measurements for Concentration Determination

Optical rotation is a valuable analytical technique for the quantification of chiral compounds in solution, such as 2-Keto-D-gluconic acid hemicalcium salt. This method is based on the ability of optically active molecules to rotate the plane of polarized light. The magnitude of this rotation is directly proportional to the concentration of the chiral substance in the path of the light, a relationship described by Biot's Law. anton-paar.compasco.comyoutube.com

The fundamental principle of polarimetry involves passing a beam of monochromatic, plane-polarized light through a solution of the sample. anton-paar.compasco.com Chiral molecules within the solution will interact with the light, causing the plane of polarization to rotate by a specific angle. This angle of rotation, known as the observed rotation (α), is measured by a detector. pasco.com For a given substance, the extent of this rotation is dependent on several factors, including the concentration of the compound, the length of the light path through the sample (path length), the temperature, and the wavelength of the light used. pasco.comyoutube.com

Biot's Law mathematically expresses this relationship as:

α = [α]λT * l * c

Where:

α is the observed optical rotation in degrees.

[α]λT is the specific rotation, a characteristic constant for a particular compound at a specific temperature (T) and wavelength (λ).

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the solution in grams per milliliter (g/mL). pasco.com

To determine the concentration of this compound in a sample, a standard solution of a known concentration is first prepared and its optical rotation is measured to determine the specific rotation of the compound under the given experimental conditions. Once the specific rotation is known, the concentration of unknown samples can be calculated by measuring their observed optical rotation and rearranging Biot's Law. anton-paar.compasco.com This method offers a non-destructive and rapid means of quantification.

The linear relationship between concentration and observed optical rotation allows for the creation of a calibration curve for quantitative analysis. By measuring the optical rotation of a series of standards of known concentrations, a graph of optical rotation versus concentration can be plotted. The concentration of an unknown sample can then be determined by measuring its optical rotation and interpolating the value from the calibration curve.

Below is an illustrative data table demonstrating the expected linear relationship between the concentration of this compound and its observed optical rotation under constant experimental conditions.

Applications in Science and Industry Non Clinical Focus

Industrial Production of Antioxidants and Vitamins

2-Keto-D-gluconic acid is a pivotal intermediate in the industrial synthesis of important antioxidants, most notably erythorbic acid (isoascorbic acid), a stereoisomer of ascorbic acid (Vitamin C). nih.gov Erythorbic acid is widely used as a food antioxidant. researchgate.net The production of 2-Keto-D-gluconic acid is primarily achieved through microbial fermentation, where various microorganisms oxidize D-glucose.

The general pathway involves the oxidation of D-glucose to D-gluconic acid, which is then further oxidized to 2-Keto-D-gluconic acid. researchgate.net Several bacterial species have been harnessed for their efficiency in this bioconversion process. For instance, strains of Pseudomonas, Gluconobacter, and Arthrobacter are commonly employed in industrial fermentation for 2-Keto-D-gluconic acid production. researchgate.netlongdom.orggenome.jp Research has focused on optimizing fermentation conditions and developing robust microbial strains to achieve high yields and productivity.

Furthermore, 2-Keto-D-gluconic acid is a key precursor in some synthetic routes to L-ascorbic acid (Vitamin C). nih.gov While the Reichstein process, a combined chemical and microbial synthesis, is the most common method for Vitamin C production, alternative pathways involving 2-Keto-D-gluconic acid have been explored. biosynth.com The enzymatic conversion of 2,5-diketo-D-gluconic acid, which can be derived from 2-Keto-D-gluconic acid, to 2-keto-L-gulonic acid, a direct precursor to Vitamin C, has been demonstrated in genetically modified organisms like Erwinia herbicola. axios-research.comhmdb.ca

Table 1: Microbial Production of 2-Keto-D-gluconic Acid

Microorganism Substrate Concentration of 2-KGA Produced (g/L) Yield (g/g) Reference
Pseudomonas plecoglossicida JUIM01 Rice Starch Hydrolyzate 136.47 0.9867
Arthrobacter globiformis JUIM02 Dextrose Monohydrate 159.05 0.97 genome.jp
Gluconobacter japonicus CGMCC 1.49 Glucose 235.3 - nih.gov
Immobilized Pseudomonas plecoglossicida JUIM01 Glucose 171.77 1.07

Use as a Chemical Building Block in Organic Synthesis

The polyfunctional nature of 2-Keto-D-gluconic acid, with its carboxylic acid, ketone, and multiple hydroxyl groups, makes it a valuable chiral building block in organic synthesis. Its structure allows for a variety of chemical transformations to produce other commercially useful products.

It serves as a precursor for the synthesis of:

Hydrophilic triazines : These compounds have applications in various fields, including agricultural chemistry.

Spiro-connected heterocyclics : These are complex organic molecules with potential applications in medicinal chemistry and material science.

Pyranoic amino acids : These are sugar-based amino acids that can be incorporated into peptides and other bioactive molecules.

Additionally, 2-Keto-D-gluconic acid can be converted into other valuable chemicals such as furfural, D-arabinose, and D-ribulose.

Applications in Food and Detergent Industries

In the food industry, 2-Keto-D-gluconic acid and its salts are utilized as food additives. nih.gov Its primary application is as a precursor to erythorbic acid, a widely used antioxidant that helps to prevent spoilage and maintain the color and flavor of food products.

In the detergent industry, the value of 2-Keto-D-gluconic acid and its derivatives lies in their chelating properties. Similar to gluconic acid, it can sequester metal ions such as calcium and magnesium, which are responsible for water hardness. By binding to these ions, it prevents them from interfering with the cleaning action of surfactants, thereby improving the efficiency of detergents.

Research Tool for Differentiating Microorganisms Based on Metabolic Properties

The ability of a microorganism to produce 2-Keto-D-gluconic acid is a distinct metabolic characteristic that can be used as a tool for its identification and differentiation from other microorganisms. The production of 2-Keto-D-gluconic acid is often assessed as part of the biochemical profiling of a bacterial isolate.

For example, different species and even strains within the genera Pseudomonas, Gluconobacter, and Acetobacter exhibit varying capacities for producing 2-Keto-D-gluconic acid from glucose. This metabolic footprint can be a key differentiator in microbial taxonomy and characterization. Researchers can analyze the culture broth for the presence and quantity of 2-Keto-D-gluconic acid to aid in the classification of newly isolated bacteria. The pathway for D-glucose oxidation to 2-Keto-D-gluconic acid is a well-studied metabolic route, and its presence or absence is a significant taxonomic marker. researchgate.net

Utility in Glycoscience Research

While 2-Keto-D-gluconic acid is a known carbohydrate derivative, specific and detailed applications of its hemicalcium salt as a research tool in glycoscience are not extensively documented in the reviewed scientific literature. As a monosaccharide derivative, it is of interest in the study of carbohydrate chemistry and metabolism. However, its direct utility in areas such as the synthesis of complex oligosaccharides or as a probe for studying carbohydrate-protein interactions is not well-established in the available sources.

Potential in Environmental Applications (e.g., Metal Leaching from Spent Batteries)

Recent research has highlighted the potential of 2-Keto-D-gluconic acid hemicalcium salt in environmental applications, specifically in the hydrometallurgical recycling of valuable metals from spent batteries. Studies have investigated its use as a leaching agent for the recovery of rare earth elements and base metals from spent Nickel-Metal Hydride (NiMH) batteries.

A comparative study on the leaching of metals from spent NiMH batteries using gluconate, 2-ketogluconate, and 5-ketogluconate found that while gluconate was more efficient at a specific pH, this compound also demonstrated the ability to leach these metals. This suggests its potential as a more environmentally friendly alternative to the harsh inorganic acids traditionally used in these recycling processes. The chelating properties of 2-Keto-D-gluconic acid are believed to play a role in its ability to mobilize metal ions from the solid battery waste into the liquid phase.

Environmental Aspects in Academic Research

Microbial Degradation and Biotransformation in Environmental Contexts

While specific studies on the degradation of 2-Keto-D-gluconic acid hemicalcium salt in natural soil and water environments are not extensively documented in publicly available research, the microbial metabolism of 2-keto-D-gluconic acid (2-KGA) is well-established. This metabolic activity is the foundation for its presumed biodegradability.

Numerous bacterial species, particularly from the genera Pseudomonas and Gluconobacter, are known to not only produce but also consume 2-KGA. For instance, Gluconobacter oxydans has been observed to completely consume the 2-KGA it produces during fermentation processes. nih.gov This suggests that in environments where such microorganisms are present, 2-Keto-D-gluconic acid would be a viable substrate for microbial growth.

The initial steps in the biotransformation of 2-KGA by microorganisms have been identified. In some bacteria, the process begins with the reduction of 2-KGA. A study on Gluconobacter sp. strain CHM43 identified two NADPH-dependent 2-ketogluconate reductases that are crucial for the assimilation of 2-KGA. asm.org The presence of such enzymes indicates a clear pathway for the biological breakdown of the compound. The reduction of 2-KGA is considered the committed step in its metabolism in these organisms. asm.org

Furthermore, research into the metabolic pathways of industrial strains like Pseudomonas plecoglossicida reveals that gluconate, the precursor to 2-KGA, can be either oxidized to 2-KGA or transported into the cell for further metabolism through pathways like the Entner-Doudoroff pathway. mdpi.com The genes responsible for the transport and catabolism of 2-KGA, such as those encoding for 2KGA kinase and 2-keto-6-phosphogluconate reductase, have also been identified in Pseudomonas species. mdpi.com The existence of these genetic and enzymatic systems in various bacteria strongly supports the potential for the microbial degradation of 2-Keto-D-gluconic acid in the environment.

The table below summarizes key microbial species and their interactions with 2-Keto-D-gluconic acid, as documented in academic research.

MicroorganismInteraction with 2-Keto-D-gluconic acidRelevant Enzymes/PathwaysReference
Gluconobacter oxydansProduction and consumption- nih.gov
Gluconobacter sp. strain CHM43Assimilation/Metabolism2-ketogluconate reductases (2KGR) asm.org
Pseudomonas plecoglossicidaProduction and metabolismGluconate dehydrogenase, GntP (gluconate permease), GntK (gluconate kinase) mdpi.com
Pseudomonas reptilivoraProduction from food waste- researchgate.net
Pseudomonas aeruginosaProduction from cassava- fao.org
Arthrobacter globiformisProductionGlucose dehydrogenase, Gluconate dehydrogenase mdpi.comnih.gov
Serratia marcescensProduction- frontiersin.org

Considerations for Environmental Fate and Distribution

As a salt, this compound is expected to be readily soluble in water. This high water solubility suggests that in aquatic environments, it would be found primarily in the dissolved phase rather than partitioning to sediment. Its potential for mobility in soil would likely be high, meaning it could leach from the soil surface into lower soil horizons and potentially into groundwater.

The persistence of the compound in the environment is expected to be limited by microbial degradation, as discussed in the previous section. The rate of this degradation would depend on various environmental factors, including:

Microbial Population: The presence and abundance of microorganisms capable of metabolizing 2-KGA.

Temperature: Microbial activity is generally temperature-dependent, with optimal ranges for different species.

pH: The pH of the soil or water can affect both the chemical form of the compound and the activity of microbial enzymes.

Nutrient Availability: The presence of other nutrients necessary for microbial growth can influence the rate of biodegradation.

Oxygen Levels: The initial oxidative steps in the degradation of related compounds suggest that aerobic conditions would likely favor its breakdown.

The table below outlines the expected environmental behavior of this compound based on its chemical properties.

Environmental CompartmentExpected BehaviorInfluencing Factors
Water High solubility, present in dissolved phase.pH, temperature, microbial population, oxygen content.
Soil High mobility, potential for leaching. Sorption to soil particles is expected to be low, particularly in neutral to alkaline soils.Soil type, organic matter content, pH, moisture, microbial activity.
Air Low volatility, not expected to be present in significant concentrations in the atmosphere.-

Future Directions and Emerging Research Avenues

Advanced Bioprocess Development for Sustainability and Efficiency

Modern bioprocess development for 2-keto-D-gluconic acid is centered on improving sustainability and economic viability. Researchers are actively pursuing strategies to increase product titers, yields, and productivity while minimizing environmental impact. Key areas of investigation include the development of advanced fermentation techniques and the use of alternative, sustainable feedstocks.

Fed-batch and semi-continuous fermentation strategies have shown significant promise in overcoming substrate and product inhibition, which are common challenges in batch processes. frontiersin.org For instance, a two-stage semi-continuous fermentation process using Pseudomonas plecoglossicida JUIM01 with rice starch hydrolyzate as a feedstock demonstrated high efficiency, yielding 50005.20 g of 2-keto-D-gluconic acid from 50680.0 g of glucose consumed over three cycles. frontiersin.org Similarly, a fed-batch culture of metabolically engineered Gluconobacter japonicus resulted in a high titer of 235.3 g/L of 2-keto-D-gluconic acid with a 91.1% conversion rate from glucose. nih.govresearchgate.net

The immobilization of microbial cells is another strategy being explored to enhance process efficiency and reusability. Resting cells of Pseudomonas plecoglossicida JUIM01 immobilized in calcium alginate achieved a high 2-keto-D-gluconic acid concentration of 171.77 g/L with a productivity of 3.58 g/L·h and a conversion ratio of 98.38%. nih.gov This method not only improves productivity but also simplifies downstream processing.

Furthermore, research into reducing process-related impurities and byproducts is crucial for sustainability. For example, studies on Gluconobacter oxydans fermentation have identified non-enzymatic browning of 2,5-diketo-D-gluconic acid as a factor for low yields and have optimized the fermentation process to reduce browning and increase production. frontiersin.orgfrontiersin.org

Table 1: Comparison of Advanced Bioprocess Strategies for 2-Keto-D-gluconic Acid Production

Bioprocess Strategy Microorganism Substrate Key Findings Reference
Two-Stage Semi-Continuous Fermentation Pseudomonas plecoglossicida JUIM01 Rice Starch Hydrolyzate Achieved a yield of 0.9867 g/g of 2-keto-D-gluconic acid from glucose. frontiersin.org
Intermittent Fed-Batch Culture Metabolically Engineered Gluconobacter japonicus Glucose Reached a 2-keto-D-gluconic acid titer of 235.3 g/L with a 91.1% glucose conversion rate. nih.govresearchgate.net
Immobilized Resting Cells Pseudomonas plecoglossicida JUIM01 Glucose Produced 171.77 g/L of 2-keto-D-gluconic acid with a productivity of 3.58 g/L·h. nih.gov
Optimized Fed-Batch Fermentation Gluconobacter oxydans ATCC 9937 Glucose Increased 2,5-diketo-D-gluconic acid production by 139.02% by reducing browning. frontiersin.orgfrontiersin.org

Discovery and Engineering of Novel Enzymes for 2-Keto-D-gluconic Acid Production and Metabolism

The efficiency of microbial production of 2-keto-D-gluconic acid is intrinsically linked to the catalytic activity of the enzymes involved in its synthesis and metabolic pathways. Consequently, a significant area of research is the discovery of novel enzymes and the engineering of existing ones to enhance their performance.

Key enzymes in the production of 2-keto-D-gluconic acid and its derivatives include glucose dehydrogenase (GDH), gluconate dehydrogenase (GADH), and 2,5-diketo-D-gluconic acid reductase (2,5-DKG reductase). frontiersin.org Metabolic engineering efforts have focused on overexpressing the genes encoding these enzymes to increase product flux and knocking out genes from competing pathways to reduce byproduct formation. In one study, knocking out the ga5dh-1 gene (competing pathway) and overexpressing the ga2dh-A gene (2-KGA synthesis pathway) in Gluconobacter japonicus increased the titer of 2-keto-D-gluconic acid by 63.81% in shake flasks. nih.govnih.gov

The discovery of novel enzymes with improved characteristics is another promising avenue. For example, a new 2,5-DKG reductase was identified in the genome of Gluconobacter oxydans ATCC9937, which has the natural ability to synthesize 2-keto-L-gulonic acid (a derivative of 2-keto-D-gluconic acid) from D-glucose. researchgate.net The characterization of such novel enzymes opens up new possibilities for optimizing production strains.

Furthermore, research has been conducted on the enzymatic synthesis of 2-keto-D-gluconate from D-glucose using cell cultures of Pseudomonas fluorescens, which involves the enzymes glucose dehydrogenase and gluconate dehydrogenase. nih.govresearchgate.net The study of these enzymes and their substrate specificities provides valuable information for developing efficient biocatalytic processes.

Table 2: Engineered and Novel Enzymes in 2-Keto-D-gluconic Acid Related Pathways

Enzyme Organism Engineering Strategy/Discovery Outcome Reference
Gluconate-2-dehydrogenase (ga2dh-A) Gluconobacter japonicus Overexpression Increased 2-keto-D-gluconic acid production. nih.govnih.gov
Gluconate-5-dehydrogenase (ga5dh-1) Gluconobacter japonicus Gene knockout Decreased accumulation of the byproduct 5-keto-D-gluconic acid. nih.govnih.gov
2,5-Diketo-D-gluconic acid reductase (DKGR) Gluconobacter oxydans ATCC9937 Discovery of a novel DKGR on the genome. Enhanced understanding of the 2-keto-L-gulonic acid biosynthesis pathway. researchgate.net
2-Ketogluconate kinase (KguK) Pseudomonas plecoglossicida JUIM01 Cloning and heterologous expression. Elucidation of the first step of 2-keto-D-gluconic acid catabolism. researchgate.net

Systems Biology and Omics Approaches to Elucidate Complex Metabolic Networks

To fully optimize the production of 2-keto-D-gluconic acid, a comprehensive understanding of the complex metabolic networks within the producer microorganisms is essential. Systems biology, integrating various "omics" technologies such as genomics, proteomics, and metabolomics, provides a powerful toolkit for this purpose. cornell.edu

Metabolomic analysis has been instrumental in identifying bottlenecks and competing pathways in the production of 2-keto-D-gluconic acid and its derivatives. For example, metabolite profiling of Gluconobacter oxydans ATCC 9937 fermentation revealed that the conversion of 2-keto-D-gluconic acid to 2,5-diketo-D-gluconic acid was a rate-limiting step and that non-enzymatic browning of the product led to yield losses. frontiersin.orgnih.gov

Multi-omics approaches are increasingly being used to investigate the intricate regulatory mechanisms that govern metabolic fluxes. cornell.edumdpi.com By combining data from different omics levels, researchers can construct more accurate models of cellular metabolism and identify novel targets for metabolic engineering. For instance, a multi-omics investigation of Pseudomonas putida elucidated metabolic bypasses that promote a gluconeogenic fast-growth phenotype, providing insights into the regulation of central carbon metabolism. cornell.edu While not directly focused on 2-keto-D-gluconic acid, these approaches provide a framework for future studies on its producing strains. The application of such integrated analyses to high-producing strains like Arthrobacter globiformis could further enhance our understanding and optimization of 2-keto-D-gluconic acid production. nih.gov

Exploration of Novel Biotechnological Applications Beyond Established Uses

While 2-keto-D-gluconic acid is well-established as a key intermediate in the production of erythorbic acid (isoascorbic acid), a widely used food antioxidant, and as a precursor for vitamin C synthesis, researchers are actively exploring novel biotechnological applications. frontiersin.orgnih.govnih.gov

The versatility of 2-keto-D-gluconic acid makes it a valuable platform chemical for various industries. It has potential applications in the cosmetic and pharmaceutical sectors. frontiersin.orgnih.gov Additionally, it is used as a detergent and photographic developer. nih.gov

Emerging research is uncovering even more specialized applications. There are indications of its potential role in microbial fuel cells and as an oxygen scavenger in the oil and gas industry. frontiersin.orgfrontiersin.org The ability of certain microorganisms to utilize 2-keto-D-gluconic acid as a carbon source also opens up possibilities for its use in bioremediation or as a component in specialized growth media. researchgate.net As research continues, the range of applications for this versatile compound is expected to expand, further increasing its industrial importance.

Q & A

Basic: What are the recommended analytical methods for quantifying 2-Keto-D-gluconic acid hemicalcium salt in microbial fermentation studies?

Answer:
Quantitative determination of 2-Keto-D-gluconic acid (2-KGA) hemicalcium salt in microbial cultures can be achieved using high-performance anion exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) . This method resolves 2-KGA from other gluconate derivatives (e.g., 5-KGA) and glucose with high sensitivity. For example, in Gluconobacter oxydans studies, HPAEC-PAD enabled precise measurement of extracellular 2-KGA titers under osmotic stress conditions . Calibration curves should be prepared using certified reference materials (e.g., Sigma-Aldrich 2-KGA hemicalcium salt hydrate) to ensure accuracy.

Advanced: How do hydration states (e.g., monohydrate vs. dihydrate) of this compound impact experimental reproducibility?

Answer:
Hydration states significantly affect molar calculations and solubility. For instance, the monohydrate form (CAS 3470-37-9; molecular formula C₆H₉O₇·½Ca·H₂O) contains one water molecule per formula unit, whereas the dihydrate (CAS 304655-85-4) has two. Discrepancies in reported molecular weights (e.g., 250.22 g/mol anhydrous vs. 268.24 g/mol dihydrate) may arise from incomplete characterization. Researchers must confirm hydration states using thermogravimetric analysis (TGA) and Karl Fischer titration to ensure stoichiometric accuracy in reaction setups .

Basic: What synthetic routes are documented for preparing this compound?

Answer:
The compound is typically synthesized via microbial oxidation of D-glucose using strains like Gluconobacter oxydans. The process involves calcium hydroxide neutralization of 2-KGA to form the hemicalcium salt. Key parameters include pH control (6.5–7.5) and temperature (25–30°C) to optimize yield and minimize byproducts like 5-KGA. Post-synthesis, purification via crystallization or ion-exchange chromatography is recommended to achieve ≥98% purity .

Advanced: How can conflicting spectral or structural data for 2-Keto-D-gluconic acid derivatives be resolved?

Answer:
Discrepancies in spectral libraries (e.g., NICODOM IR data) or structural databases often stem from misannotation of hydration states or salt forms. To resolve these, cross-validate using:

  • Nuclear Magnetic Resonance (NMR) : Compare δ values for carbonyl (C=O) and hydroxyl (-OH) groups.
  • X-ray Diffraction (XRD) : Confirm crystal structure, particularly for calcium coordination geometry.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M – H]⁻ for C₆H₉O₇·½Ca).
    For example, misidentification of 2-KGA as 5-KGA in early studies was corrected using these techniques .

Basic: What storage conditions preserve the stability of this compound?

Answer:
Store the compound in airtight containers at –20°C under anhydrous conditions to prevent deliquescence. Hydrated forms (e.g., monohydrate) are hygroscopic; exposure to humidity (>60% RH) can alter hydration states. For long-term stability (>1 year), lyophilize the compound and use desiccants like silica gel .

Advanced: What role does this compound play in bacterial metabolic pathways?

Answer:
In Agrobacterium tumefaciens, 2-KGA is an intermediate in the gluconate metabolism pathway . The quinoprotein glucose dehydrogenase (GDH) oxidizes D-glucose to D-gluconate, which is further oxidized to 2-KGA via membrane-bound dehydrogenases. Calcium ions stabilize the enzyme-substrate complex, enhancing catalytic efficiency. Disruption of this pathway (e.g., via gene knockout) reduces 2-KGA accumulation, confirming its role in energy production .

Basic: How is this compound distinguished from structurally similar compounds (e.g., 5-KGA)?

Answer:
Use thin-layer chromatography (TLC) with a mobile phase of butanol:acetic acid:water (4:1:1 v/v). 2-KGA (Rf ≈ 0.35) migrates slower than 5-KGA (Rf ≈ 0.45) due to differences in hydroxyl group orientation. Confirmatory analysis via Fourier-transform infrared spectroscopy (FTIR) identifies the ketone stretch at ~1720 cm⁻¹, absent in non-keto derivatives .

Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?

Answer:
Crystallization challenges include:

  • Low Solubility : Calcium salts exhibit poor solubility in polar solvents. Use mixed solvents (e.g., water:ethanol 3:1) at 4°C.
  • Polymorphism : Multiple crystal forms may coexist. Optimize supersaturation via controlled cooling (1°C/min).
  • Hydrate Formation : Additives like polyvinylpyrrolidone (PVP) suppress unwanted hydration. Validate outcomes with powder XRD and dynamic vapor sorption (DVS) .

Basic: What regulatory guidelines apply to this compound in pharmacological studies?

Answer:
The U.S. Pharmacopeia (USP) specifies purity criteria (≥98.0% by GC/HPLC) and limits for heavy metals (e.g., <10 ppm lead). For in vivo studies, ensure compliance with OECD Test Guidelines 423 (acute oral toxicity) and ICH Q3D (elemental impurities). Avoid formulations intended for injectables unless explicitly certified .

Advanced: How do calcium ions influence the chelation properties of 2-Keto-D-gluconic acid in biological systems?

Answer:
Calcium forms a 1:2 (Ca²⁺:ligand) complex with 2-KGA, enhancing its chelation capacity for divalent cations (e.g., Fe²⁺, Mg²⁺). This property is critical in microbial siderophore activity and metal detoxification. Isothermal titration calorimetry (ITC) reveals a binding constant (Kd) of ~10⁻⁴ M for Ca²⁺, which stabilizes the keto-enol tautomer under physiological pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.